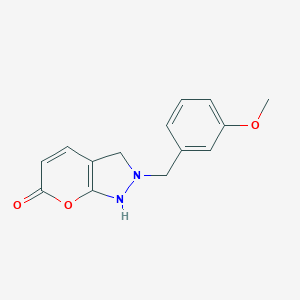
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolone derivatives and is synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Efectos Bioquímicos Y Fisiológicos
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been reported to reduce the levels of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the body. It has also been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is its potential therapeutic applications in various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are several future directions for Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- research. One of the future directions is to study its potential as a neuroprotective agent. Additionally, this compound can be further studied for its potential as an anti-inflammatory and antioxidant agent. Furthermore, its potential as an anticancer agent can be explored in more detail. Finally, the development of novel synthetic methods for this compound can also be a future direction for research.
Conclusion:
In conclusion, Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- is a heterocyclic compound that has shown potential therapeutic applications in various scientific research studies. This compound can be synthesized using various methods and has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Its mechanism of action is not fully understood, but it is believed to inhibit various enzymes and signaling pathways in the body. This compound has several advantages and limitations for laboratory experiments, and there are several future directions for research.
Métodos De Síntesis
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- can be synthesized using various methods, including the one-pot three-component reaction, microwave-assisted synthesis, and green synthesis. The one-pot three-component reaction involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a catalytic amount of acetic acid. Microwave-assisted synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a solvent under microwave irradiation. Green synthesis involves the reaction of 3-methoxybenzaldehyde, dimedone, and hydrazine hydrate in the presence of a green catalyst under solvent-free conditions.
Aplicaciones Científicas De Investigación
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- has shown potential therapeutic applications in various scientific research studies. This compound has been reported to exhibit anti-inflammatory, antioxidant, antimicrobial, antitumor, and antifungal activities. Additionally, it has been studied for its potential as an analgesic, anticonvulsant, and antidepressant agent.
Propiedades
Número CAS |
142733-19-5 |
|---|---|
Nombre del producto |
Pyrano(2,3-c)pyrazol-6(2H)-one, 2-((3-methoxyphenyl)methyl)-3,4-dimethyl- |
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl]-1,3-dihydropyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C14H14N2O3/c1-18-12-4-2-3-10(7-12)8-16-9-11-5-6-13(17)19-14(11)15-16/h2-7,15H,8-9H2,1H3 |
Clave InChI |
QRIDYEWJGJFRQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
SMILES canónico |
COC1=CC=CC(=C1)CN2CC3=C(N2)OC(=O)C=C3 |
Otros números CAS |
142733-19-5 |
Sinónimos |
2-((3-methoxyphenyl)methyl)pyrano(2-3-c)pyrazol-6(1H)-one HA 29 HA-29 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



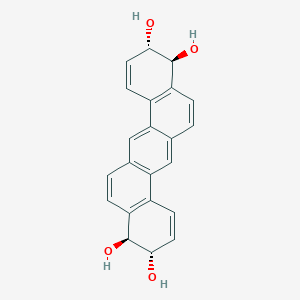
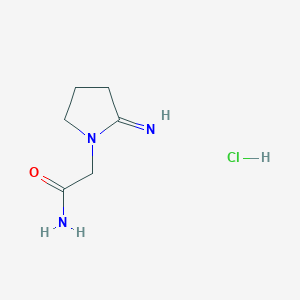
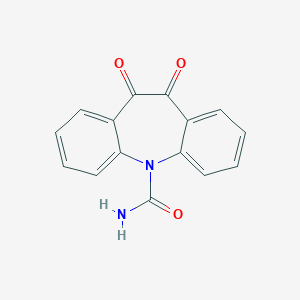
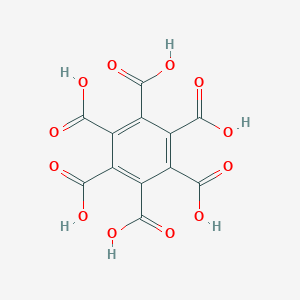
![3-[(2,2-Dichlorovinyl)thio]-L-alanine](/img/structure/B123991.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)
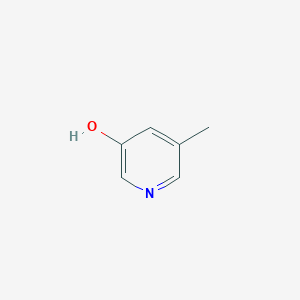
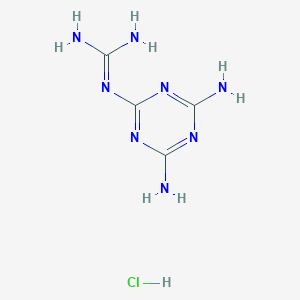
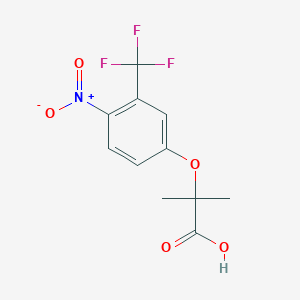

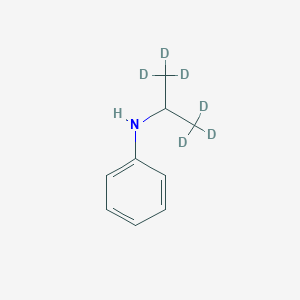
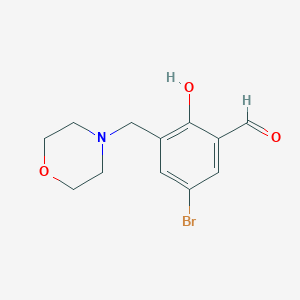

![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)